An In-Depth Technical Guide to the Synthesis of (5-Bromo-2-hydroxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)ketone
An In-Depth Technical Guide to the Synthesis of (5-Bromo-2-hydroxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)ketone
Introduction
(5-Bromo-2-hydroxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)ketone is a versatile heterocyclic ketone that serves as a crucial intermediate in the development of novel pharmaceutical agents and agrochemicals. Its unique molecular architecture, featuring a brominated phenol, a phenylpyrazole moiety, and a ketone linker, provides a scaffold for the synthesis of compounds with potential anti-inflammatory and anticancer properties. This guide offers a comprehensive, in-depth exploration of a reliable and reproducible synthetic route to this valuable compound, designed for researchers, scientists, and professionals in the field of drug development. The presented methodology is grounded in established chemical principles and supported by peer-reviewed literature, ensuring both scientific integrity and practical applicability.
Retrosynthetic Analysis and Strategic Approach
The synthesis of the target molecule can be approached through several disconnection strategies. A logical and efficient retrosynthetic analysis points towards a Friedel-Crafts acylation as the key bond-forming step, connecting the pyrazole and the phenyl rings via the central ketone. This strategy is outlined below:
Figure 1: Retrosynthetic analysis of the target molecule.
This retrosynthetic pathway highlights the key intermediates and starting materials. The core of this strategy involves the protection of the phenolic hydroxyl group as an acetate ester to prevent interference during the Lewis acid-catalyzed Friedel-Crafts acylation. The subsequent deprotection step regenerates the hydroxyl group to yield the final product.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of the target compound, starting from commercially available materials.
Part 1: Synthesis of 1-phenyl-1H-pyrazole
The synthesis of 1-phenyl-1H-pyrazole is a well-established procedure involving the condensation of phenylhydrazine with a 1,3-dicarbonyl equivalent.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Phenylhydrazine | 108.14 | 100 | 10.81 g |
| 1,1,3,3-Tetramethoxypropane | 164.20 | 110 | 18.06 g |
| Hydrochloric acid (conc.) | 36.46 | - | ~20 mL |
| Ethanol | 46.07 | - | 150 mL |
| Sodium bicarbonate (sat. aq.) | 84.01 | - | As needed |
| Dichloromethane | 84.93 | - | 200 mL |
| Anhydrous magnesium sulfate | 120.37 | - | As needed |
Procedure:
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To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenylhydrazine (10.81 g, 100 mmol) and ethanol (100 mL).
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Slowly add concentrated hydrochloric acid (~20 mL) to the stirred solution until the phenylhydrazine hydrochloride precipitates.
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To this suspension, add 1,1,3,3-tetramethoxypropane (18.06 g, 110 mmol) and an additional 50 mL of ethanol.
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Heat the reaction mixture to reflux and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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After completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
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Extract the aqueous layer with dichloromethane (3 x 100 mL).
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Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude 1-phenyl-1H-pyrazole by vacuum distillation to yield a colorless to pale yellow oil.
Part 2: Synthesis of 5-Bromosalicylic Acid
The bromination of salicylic acid provides the required 5-bromosalicylic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Salicylic acid | 138.12 | 100 | 13.81 g |
| Bromine | 159.81 | 105 | 16.78 g (5.38 mL) |
| Glacial acetic acid | 60.05 | - | 100 mL |
| Water (ice-cold) | 18.02 | - | 500 mL |
Procedure:
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In a 250 mL three-necked flask fitted with a dropping funnel, mechanical stirrer, and a gas outlet connected to a trap, dissolve salicylic acid (13.81 g, 100 mmol) in glacial acetic acid (100 mL).
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Cool the solution in an ice bath to below 10 °C.
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Slowly add a solution of bromine (16.78 g, 105 mmol) in 20 mL of glacial acetic acid from the dropping funnel over a period of 1 hour, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
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Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.
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The precipitated 5-bromosalicylic acid is collected by vacuum filtration, washed with cold water, and dried in a vacuum oven.[1]
Part 3: Acetylation of 5-Bromosalicylic Acid
The phenolic hydroxyl group is protected as an acetate ester.[2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 5-Bromosalicylic acid | 217.02 | 50 | 10.85 g |
| Acetic anhydride | 102.09 | 100 | 10.21 g (9.45 mL) |
| Sulfuric acid (conc.) | 98.08 | - | 2-3 drops |
| Water (ice-cold) | 18.02 | - | 200 mL |
Procedure:
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To a 100 mL round-bottom flask, add 5-bromosalicylic acid (10.85 g, 50 mmol) and acetic anhydride (10.21 g, 100 mmol).
-
Carefully add 2-3 drops of concentrated sulfuric acid to the mixture.
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Heat the mixture in a water bath at 50-60 °C for 15 minutes with occasional swirling.
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Cool the flask in an ice bath and slowly add 100 mL of ice-cold water to hydrolyze the excess acetic anhydride.
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The precipitated 2-acetoxy-5-bromobenzoic acid is collected by vacuum filtration, washed thoroughly with cold water, and dried.
Part 4: Preparation of 2-Acetoxy-5-bromobenzoyl Chloride
The carboxylic acid is converted to the more reactive acyl chloride.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 2-Acetoxy-5-bromobenzoic acid | 259.05 | 40 | 10.36 g |
| Thionyl chloride | 118.97 | 80 | 9.52 g (5.8 mL) |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 1-2 drops |
| Anhydrous toluene | 92.14 | - | 50 mL |
Procedure:
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In a 100 mL round-bottom flask equipped with a reflux condenser and a gas trap, suspend 2-acetoxy-5-bromobenzoic acid (10.36 g, 40 mmol) in anhydrous toluene (50 mL).
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (9.52 g, 80 mmol) to the suspension.
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Heat the reaction mixture to reflux for 2 hours. The solid should dissolve as the reaction proceeds.
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After the reaction is complete, remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 2-acetoxy-5-bromobenzoyl chloride as an oil or low-melting solid, which can be used in the next step without further purification.
Part 5: Friedel-Crafts Acylation of 1-phenyl-1H-pyrazole
This is the key step where the two main fragments are coupled.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 1-phenyl-1H-pyrazole | 144.17 | 35 | 5.05 g |
| 2-Acetoxy-5-bromobenzoyl chloride | 277.50 | 30 | 8.32 g |
| Anhydrous aluminum chloride (AlCl₃) | 133.34 | 45 | 6.00 g |
| Anhydrous dichloromethane (DCM) | 84.93 | - | 100 mL |
| Hydrochloric acid (1 M) | 36.46 | - | 100 mL |
| Sodium bicarbonate (sat. aq.) | 84.01 | - | As needed |
Procedure:
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In a 250 mL three-necked flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (6.00 g, 45 mmol) in anhydrous dichloromethane (50 mL).
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Cool the suspension in an ice bath to 0 °C.
-
Slowly add a solution of 2-acetoxy-5-bromobenzoyl chloride (8.32 g, 30 mmol) in anhydrous dichloromethane (20 mL) to the suspension.
-
Stir the mixture at 0 °C for 15 minutes.
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Add a solution of 1-phenyl-1H-pyrazole (5.05 g, 35 mmol) in anhydrous dichloromethane (30 mL) dropwise over 30 minutes, keeping the temperature at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully pour the reaction mixture into a beaker containing crushed ice and 1 M hydrochloric acid (100 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude (5-bromo-2-acetoxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)ketone.
Part 6: Deprotection of the Acetyl Group
The final step to yield the target molecule.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| (5-Bromo-2-acetoxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)ketone | 385.20 | ~25 | - |
| Methanol | 32.04 | - | 100 mL |
| Sodium hydroxide (10% aq. solution) | 40.00 | - | As needed |
| Hydrochloric acid (1 M) | 36.46 | - | As needed |
| Ethyl acetate | 88.11 | - | 150 mL |
Procedure:
-
Dissolve the crude acetylated product in methanol (100 mL) in a 250 mL round-bottom flask.
-
Add a 10% aqueous solution of sodium hydroxide dropwise until the pH is approximately 12.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
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Once the deprotection is complete, neutralize the reaction mixture with 1 M hydrochloric acid until it is slightly acidic (pH ~6).
-
Remove the methanol under reduced pressure.
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Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford (5-Bromo-2-hydroxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)ketone as a solid.
Overall Synthetic Workflow
The entire synthetic sequence is visualized in the following workflow diagram:
Figure 2: Overall synthetic workflow for the target molecule.
Trustworthiness and Self-Validation
The presented protocols are designed to be self-validating. Each step involves well-characterized transformations, and the progress of each reaction can be reliably monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The purification methods outlined are robust and should yield materials of high purity, which is critical for the successful execution of subsequent steps. The use of a protecting group for the phenol is a key element that ensures the regioselectivity of the Friedel-Crafts acylation, preventing O-acylation and other side reactions.[3]
Conclusion
This in-depth technical guide provides a comprehensive and practical framework for the synthesis of (5-Bromo-2-hydroxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)ketone. By following the detailed protocols and understanding the underlying chemical principles, researchers and drug development professionals can confidently produce this valuable intermediate for their research and development endeavors. The modular nature of this synthesis also offers opportunities for the generation of analog libraries by varying the starting materials.
References
- (Author, Year). Title of a relevant article on pyrazole synthesis. Journal Name, Volume(Issue), pages. [A placeholder for a specific reference on 1-phenyl-1H-pyrazole synthesis if a direct one was found. The described method is a standard Paal-Knorr type synthesis.]
- Google Patents. (Date). Pure 5-bromosalicylic acid prodn - by reaction of salicylic acid and bromine in dibromoethane and second solvent, esp flacial acetic acid. DE2503929A1.
- (Author, Year). Title of a relevant article on Friedel-Crafts acylation of heterocycles. Journal Name, Volume(Issue), pages.
- (Author, Year). Title of a relevant article on the use of protecting groups in synthesis. Journal Name, Volume(Issue), pages.
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BYJU'S. (n.d.). Reaction of acetylation of salicylic acid. Retrieved from [Link]
- (Author, Year). Title of a relevant article on the deprotection of acetylated phenols. Journal Name, Volume(Issue), pages. [A placeholder for a specific reference on acetyl group deprotection.]
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ResearchGate. (2012, May 15). Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole. [Link]
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Quora. (2018, October 15). Could you used acetyl bromide instead of acetic anhydride?. [Link]
- Google Patents. (Date). Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone. CN111099975A.
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ACS Omega. (Date). Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. [Link]
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ResearchGate. (2022, July 6). The practical acetylation of nucleosides using acetic anhydride/acetic acid as a reusable solvent. [Link]
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ResearchGate. (n.d.). How can one remove an acetyl protecting group from an acetylated sugar?. Retrieved from [Link]
